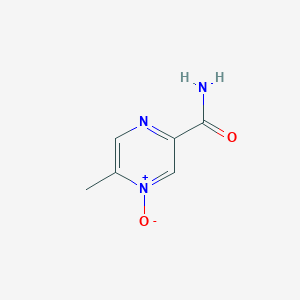

5-methyl-pyrazin-2-carboxamide-4-oxide

Description

Structure

3D Structure

Properties

CAS No. |

51037-25-3 |

|---|---|

Molecular Formula |

C6H7N3O2 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

5-methyl-4-oxidopyrazin-4-ium-2-carboxamide |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-8-5(6(7)10)3-9(4)11/h2-3H,1H3,(H2,7,10) |

InChI Key |

BTYKRSQVJNDFFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methyl Pyrazin 2 Carboxamide 4 Oxide

Advanced Strategies for the N-Oxidation of Pyrazine-2-carboxamide Scaffolds

The N-oxidation of the pyrazine (B50134) ring is a key transformation for accessing compounds like 5-methyl-pyrazin-2-carboxamide-4-oxide. The choice of oxidant and reaction conditions is crucial for achieving high yield and regioselectivity.

Potassium peroxymonosulfate, commercially available as Oxone®, is an effective and versatile oxidant for the N-oxidation of azaaromatic compounds, including pyrazines. researchgate.net This reagent is valued for its efficiency in preparing pyrazine dioxides directly from the parent pyrazine. researchgate.net The reaction is typically carried out in a suitable solvent system, often with a buffer like sodium bicarbonate, to maintain optimal pH. researchgate.net The use of Oxone® in acetone (B3395972) can generate dimethyldioxirane (B1199080) in situ, which then acts as the primary oxidizing agent. researchgate.net This method is often preferred over traditional aqueous peroxide techniques because it can simplify the isolation of hydrophilic N-oxide products. researchgate.net Sulfate radical anion (SO₄⁻) based advanced oxidation technologies, which utilize precursors like peroxymonosulfate, have gained attention for their high reactivity. researchgate.net

A variety of other oxidative systems have been developed for the formation of pyrazine N-oxides, each with specific advantages.

Peroxy Acids: Trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a powerful reagent for the oxidation of pyrazine derivatives. It has been successfully used to prepare both mono- and di-N-oxides from substituted pyrazines. Reaction times and temperatures can be controlled to favor the formation of mono-N-oxides over the di-N-oxide products.

Dioxiranes: Dimethyldioxirane (DMDO), prepared as a solution in acetone, offers a highly regioselective method for the direct oxidation of pyrazines to their N-oxides. researchgate.net This reagent is particularly useful for overcoming challenges associated with the isolation of water-soluble pyrazine N-oxides. researchgate.net

Hydrogen Peroxide with Catalysts: The combination of hydrogen peroxide with a suitable catalyst provides another route for N-oxidation. Vanadium derivatives, in conjunction with pyrazine-2-carboxylic acid (PCA), can catalyze oxidations using hydrogen peroxide. rsc.org

Electrochemical Oxidation: Electrooxidation represents a modern and environmentally conscious approach to functionalization. mdpi.com This method can be applied to various heterocyclic systems for transformations including oxidation. mdpi.com

Table 1: Comparison of Alternative Oxidative Methodologies for Pyrazine N-Oxide Formation

| Oxidizing Agent/System | Typical Conditions | Key Features |

|---|---|---|

| Trifluoroperacetic acid | H₂O₂/TFAA, 0-5 °C | Powerful oxidant, can form mono- or di-N-oxides. |

| Dimethyldioxirane (DMDO) | DMDO in acetone | Highly regioselective, simplifies product isolation. researchgate.netresearchgate.net |

| Hydrogen Peroxide/Vanadium | H₂O₂/Vanadium catalyst/PCA | Catalytic system for oxidation. rsc.org |

For unsymmetrically substituted pyrazines, such as those with both methyl and carboxamide groups, achieving regioselective N-oxidation is critical. The position of oxidation is governed by the electronic effects of the substituents on the ring.

Oxidation with reagents like dimethyldioxirane has been reported to be completely regioselective. researchgate.net The directing influence of substituents is paramount. Generally, electron-donating groups (like a methyl group) increase the nucleophilicity of the distal nitrogen atom, making it more susceptible to electrophilic attack by the oxidant. Conversely, electron-withdrawing groups (like a carboxamide) decrease the nucleophilicity of the adjacent nitrogen atom. In the case of a 5-methyl-pyrazin-2-carboxamide, oxidation is expected to occur preferentially at the N4 position, which is distal to the electron-withdrawing carboxamide group and para to the electron-donating methyl group. Strategies to achieve selectivity can also involve the in situ protonation of other basic sites within a molecule to prevent their oxidation, thereby directing the oxidant to the desired heteroaromatic nitrogen. nih.gov

Synthesis of this compound: Detailed Pathways

The synthesis of the target compound can be approached through different strategic routes, either by building upon a pre-functionalized pyrazine core or by constructing the molecule through a multi-step sequence.

A common and direct pathway involves the late-stage N-oxidation of an appropriately substituted pyrazine precursor. This route leverages the availability of 5-methylpyrazine-2-carboxylic acid and its esters.

Esterification: The synthesis begins with the esterification of 5-methyl-2-pyrazinecarboxylic acid. A high-yield procedure involves refluxing the acid in methanol (B129727) with an ion-exchange resin such as AMBERLYST 15, affording methyl 5-methylpyrazine-2-carboxylate in yields of around 93%. chemicalbook.com

N-Oxidation: The resulting ester, methyl 5-methylpyrazine-2-carboxylate, is then subjected to N-oxidation using one of the methods described in section 2.1. Given the substituent effects, the oxidation is expected to yield methyl 5-methyl-pyrazin-2-carboxylate-4-oxide regioselectively.

Amidation: The final step is the conversion of the ester group to a carboxamide. This can be achieved by treating the methyl ester with ammonia (B1221849) gas. In a related synthesis, methyl 5-methyl-2-pyrazinecarboxylate was successfully converted to 5-methylpyrazine-2-carboxamide (B1302251) by bubbling ammonia through the reaction mixture for several hours. researchgate.net

Table 2: Synthetic Pathway via 5-Methylpyrazinecarboxylic Acid Ester

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Esterification | 5-Methyl-2-pyrazinecarboxylic acid | Methanol, AMBERLYST 15 | Methyl 5-methylpyrazine-2-carboxylate chemicalbook.com |

| 2. N-Oxidation | Methyl 5-methylpyrazine-2-carboxylate | e.g., Trifluoroperacetic acid | Methyl 5-methyl-pyrazin-2-carboxylate-4-oxide |

An alternative approach involves constructing the target molecule from simpler precursors through a sequence of reactions that build the pyrazine ring and install the required functional groups incrementally.

A plausible multi-step synthesis could begin with a readily available starting material like 2,5-dimethylpyrazine (B89654). google.com

Selective Side-Chain Oxidation: The first phase involves selectively oxidizing one of the methyl groups of 2,5-dimethylpyrazine to a carboxylic acid. This can be achieved through a sequence involving an initial N-oxidation of the pyrazine ring, followed by a Boekelheide-type rearrangement with acetic anhydride, and subsequent hydrolysis and oxidation to yield 5-methylpyrazine-2-carboxylic acid. google.com

Functional Group Transformation (Amidation): The resulting 5-methylpyrazine-2-carboxylic acid is then converted to 5-methylpyrazine-2-carboxamide. A standard method for this transformation is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with a solution of ammonia. mdpi.com

Final N-Oxidation: The final step is the regioselective N-oxidation of 5-methylpyrazine-2-carboxamide. Using a controlled oxidation method, such as with trifluoroperacetic acid or dimethyldioxirane, the N-oxide is introduced at the N4 position to yield the final product, this compound. researchgate.net

This multi-step approach allows for greater modularity and can be adapted from various starting materials, including the cyclization of precursors like methylglyoxal (B44143) and an appropriate diamine to form the initial pyrazine ring. google.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazine-2-carboxamide |

| 5-Methylpyrazinecarboxylic Acid |

| Methyl 5-methylpyrazine-2-carboxylate |

| 5-methyl-pyrazin-2-carboxamide |

| Methyl 5-methyl-pyrazin-2-carboxylate-4-oxide |

| 2,5-dimethylpyrazine |

| 2,5-dimethylpyrazine-1-oxide |

| Pyrazine-2-carboxylic acid |

Optimization of Reaction Conditions and Yield for N-Oxidation

The synthesis of this compound is centered on the N-oxidation of the parent pyrazine ring. The direct oxidation of 5-methyl-pyrazin-2-carboxamide is the most logical route, though the literature on this specific transformation is sparse. However, established protocols for the N-oxidation of structurally similar pyrazines, such as 2,5-dimethylpyrazine, provide a robust framework for optimizing this reaction.

A common and effective method involves the use of hydrogen peroxide as the oxidant, often in the presence of a catalyst. For the selective mono-N-oxidation of 2,5-dimethylpyrazine, a process has been detailed that can be adapted for 5-methyl-pyrazin-2-carboxamide. The reaction typically employs 30-50% aqueous hydrogen peroxide in a solvent like water or acetic acid. A key component for achieving high yield and selectivity is the use of a catalyst, such as sodium tungstate (B81510), in the presence of a mineral acid like sulfuric acid.

Optimization of this reaction would involve a systematic variation of key parameters to maximize the yield of the desired 4-oxide product while minimizing side reactions, such as di-oxidation or degradation of the carboxamide group.

Key Parameters for Optimization:

Oxidant Stoichiometry: The molar ratio of hydrogen peroxide to the pyrazine substrate is critical. An excess of H₂O₂ can lead to the formation of the di-N-oxide, while an insufficient amount will result in low conversion. A typical starting point would be 1.1 to 1.5 equivalents of H₂O₂ for mono-oxidation.

Catalyst Loading: The concentration of the sodium tungstate catalyst influences the reaction rate. Catalyst loading would be optimized to ensure a reasonable reaction time without promoting over-oxidation.

Temperature: The reaction temperature directly affects the rate of oxidation. A range of 60-95 °C is often employed for these types of transformations. Lower temperatures may require longer reaction times, while higher temperatures could lead to decomposition.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal time to quench the reaction, thereby maximizing the yield of the mono-N-oxide. Reaction times can range from 2 to 24 hours.

pH/Acid Concentration: The presence of sulfuric acid activates the catalyst. The concentration of the acid must be carefully controlled to facilitate the desired reaction without causing hydrolysis of the carboxamide functional group.

A representative procedure adapted from the synthesis of 2,5-dimethylpyrazine-1-oxide achieved a yield of 93%, suggesting that a highly efficient process is attainable.

| Parameter | Condition Range | Purpose |

| Substrate | 5-methyl-pyrazin-2-carboxamide | Starting Material |

| Oxidant | 30-50% Hydrogen Peroxide | Oxygen source for N-oxide formation |

| Catalyst | Sodium Tungstate (Na₂WO₄) | To facilitate the oxidation reaction |

| Acid | Sulfuric Acid (H₂SO₄) | Catalyst activator |

| Solvent | Water or Acetic Acid | Reaction medium |

| Temperature | 60-95 °C | To control the reaction rate |

| Time | 2-24 h | To achieve optimal conversion |

Derivatization and Analog Synthesis of this compound

The derivatization of the core structure can be approached by modifying the precursor, 5-methyl-pyrazine-2-carboxylic acid-4-oxide, or by building analogs from related pyrazine precursors.

Synthesis of Carboxamide Derivatives from Pyrazinecarboxylic Acid Precursors

A primary method for generating a diverse library of carboxamide derivatives involves the coupling of a pyrazinecarboxylic acid with a variety of amines. nih.govmdpi.com This strategy is widely applicable to substituted pyrazine systems, including those with 5-alkyl groups like tert-butyl, which serves as a good proxy for the methyl group. mdpi.commdpi.comnih.gov

The synthesis typically proceeds via a two-step sequence:

Activation of the Carboxylic Acid: The pyrazine-2-carboxylic acid precursor (e.g., 5-methyl-pyrazine-2-carboxylic acid) is first converted into a more reactive acyl chloride. This is commonly achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. nih.govmdpi.com Excess thionyl chloride and solvent are removed under vacuum to yield the crude acyl chloride.

Amide Bond Formation: The resulting acyl chloride is then reacted with a desired primary or secondary amine to form the corresponding carboxamide. mdpi.commdpi.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a solvent and neutralizes the HCl byproduct. mdpi.com The crude amide product often precipitates upon pouring the reaction mixture into cold water and can be purified by recrystallization. mdpi.com

This robust methodology allows for the synthesis of a vast array of N-substituted pyrazine-2-carboxamides by simply varying the amine coupling partner.

Introduction of Diverse Substituents on the Pyrazine and Carboxamide Moieties

The modular nature of the synthesis described in 2.3.1 allows for extensive diversification.

On the Carboxamide Moiety: A wide range of commercially available or synthetically accessible amines can be used to introduce diverse functional groups. Studies have demonstrated the successful coupling of pyrazine-2-acyl chlorides with various ring-substituted anilines (e.g., chloro-, iodo-, methyl-, trifluoromethyl-substituted anilines), aminothiazoles, and benzylamines. mdpi.commdpi.comnih.gov This allows for the systematic modification of properties such as lipophilicity, electronic character, and steric bulk.

On the Pyrazine Moiety: While the target compound specifies a 5-methyl group, related synthetic schemes show that other substituents can be present on the pyrazine ring. Precursors such as 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid are commonly used, indicating that halogenation and further alkylation of the pyrazine core are well-established modifications. mdpi.commdpi.com These substituents can serve as handles for further chemical transformations, such as cross-coupling reactions.

Formation of Hydrazone and Carbohydrazide (B1668358) Derivatives

Another important class of derivatives is carbohydrazides and their corresponding hydrazones. These are synthesized from the pyrazine-2-carboxylic acid core through a multi-step process.

Esterification: The starting pyrazinoic acid is first converted to its corresponding ester, typically the ethyl or methyl ester, via Fischer esterification using the alcohol as the solvent and a catalytic amount of strong acid (e.g., H₂SO₄).

Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). In this reaction, the hydrazine displaces the alkoxy group of the ester to form the pyrazine-2-carbohydrazide. This step is often performed by refluxing the ester with an excess of hydrazine hydrate.

Hydrazone Formation: The synthesized carbohydrazide possesses a reactive -NH₂ group that can be readily condensed with various aldehydes or ketones. The reaction is typically carried out by refluxing the carbohydrazide and the carbonyl compound in an alcoholic solvent to yield the corresponding N'-alkylidene or N'-arylidene-pyrazine-2-carbohydrazone.

This sequence provides a reliable pathway to introduce a wide variety of substituents via the aldehyde or ketone component, leading to a diverse set of hydrazone derivatives.

Strategies for Constructing Pyrazine Hybrid Compounds (e.g., with Piperazines, Triazoles, Quinoxalines)

Creating hybrid molecules by combining the pyrazine carboxamide scaffold with other heterocyclic systems is a common strategy in medicinal chemistry.

Piperazine (B1678402) Hybrids: Pyrazine-piperazine conjugates can be synthesized using the standard amide coupling methodology described previously. 5-Methylpyrazine-2-carboxylic acid can be activated and subsequently reacted with an N-substituted piperazine to form a stable amide linkage between the two heterocyclic cores.

Triazole Hybrids: Fused pyrazine-triazole systems, specifically 1,2,3-triazolo[1,5-a]pyrazines, represent another class of hybrid compounds. One synthetic route involves the thermolysis of a 5-(2-pyrazinyl)tetrazole precursor. The tetrazole itself can be prepared from 2-cyanopyrazine and an azide (B81097) source. This approach results in a fused, bicyclic aromatic system.

Quinoxaline Hybrids: The synthesis of quinoxalines, which are benzo-fused pyrazines, typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. To construct a hybrid, a pyrazine-containing diamine or dicarbonyl compound would be required as a precursor. Fused 1,2,3-triazolo[1,5-a]quinoxaline N-oxides can also be synthesized via intramolecular cyclization of appropriately substituted precursors.

Formation and Characterization of Pharmaceutically Relevant Salts (Excluding Clinical Applications)

The formation of pharmaceutically acceptable salts is a critical step in the development of many active compounds, as it can significantly influence properties like solubility, stability, and bioavailability. googleapis.com For this compound, there are two primary sites for salt formation: the pyrazine ring nitrogens and the N-oxide oxygen.

The N-oxide functionality, while less basic than the parent amine, is capable of being protonated by strong acids to form salts. acs.org The N+-O- bond is highly polar and the oxygen atom can act as a strong hydrogen bond acceptor. acs.org The remaining nitrogen atom in the pyrazine ring (at position 1) is also basic and can be protonated.

Salt Formation: Pharmaceutically relevant salts can be prepared by reacting the free base of this compound with a stoichiometric amount of a suitable acid in an appropriate solvent, such as ethanol, methanol, or water. Common pharmaceutically acceptable acids used for this purpose include:

Inorganic Acids: Hydrochloric acid, sulfuric acid, phosphoric acid.

Organic Acids: Tartaric acid, citric acid, methanesulfonic acid, camphorsulfonic acid. googleapis.com

Upon reaction, the salt typically precipitates from the solution, either directly or after cooling or the addition of a less polar co-solvent, and can be isolated by filtration. For chiral acids like tartaric acid, this process can also be used for the resolution of racemic mixtures through the formation of diastereomeric salts. googleapis.com

Characterization: The characterization of the resulting salt is essential to confirm its identity and purity. Standard analytical techniques include:

Melting Point Analysis: Salts generally exhibit sharp and distinct melting points that differ from the parent compound.

Spectroscopy:

NMR Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of protons and carbons near the protonation site (the N-oxide oxygen or the N-1 nitrogen) compared to the free base.

IR Spectroscopy: Changes in the vibrational frequencies, particularly those associated with the N-O bond and the pyrazine ring, can be observed.

Elemental Analysis: Provides confirmation of the empirical formula of the salt, verifying the ratio of the organic molecule to the acid counter-ion.

Green Chemistry Approaches and Sustainable Synthetic Routes

The development of environmentally benign and sustainable methods for the synthesis of this compound, also known as Acipimox, is a significant focus in modern pharmaceutical chemistry. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research in this area for pyrazine derivatives has explored biocatalysis and the use of greener reagents and solvents, presenting a promising alternative to traditional synthetic methods.

A plausible sustainable route to this compound can be envisioned as a multi-step chemoenzymatic process. This approach would leverage the high selectivity and mild reaction conditions of enzymatic transformations for key steps, starting from readily available precursors. The proposed pathway involves:

Biocatalytic Synthesis of 5-Methylpyrazine-2-carboxylic Acid: The synthesis of the key intermediate, 5-methylpyrazine-2-carboxylic acid, has been successfully achieved using whole-cell biocatalysts. This method represents a significant advancement in green chemistry.

Enzymatic Amidation: The subsequent conversion of the carboxylic acid to 5-methyl-pyrazin-2-carboxamide can be achieved through lipase-catalyzed amidation, a greener alternative to traditional coupling reagents.

Green N-Oxidation: The final step involves the selective N-oxidation of the pyrazine ring. While traditional methods often employ harsh oxidizing agents, emerging green oxidation techniques, including enzymatic methods, offer a more sustainable approach.

Biocatalytic Synthesis of the Carboxylic Acid Precursor

The industrial production of 5-methylpyrazine-2-carboxylic acid has been accomplished on a commercial scale using a whole-cell biocatalyst system. nih.gov This process utilizes the microorganism Pseudomonas putida to transform 2,5-dimethylpyrazine into the desired carboxylic acid. nih.gov This biocatalytic route is a cornerstone of a green synthetic strategy for this compound.

The synthesis is carried out by P. putida ATCC33015, which expresses a series of enzymes, including a monooxygenase and two dehydrogenases, that facilitate the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine. nih.gov This biological transformation offers several advantages over classical chemical oxidation methods, which often require stoichiometric amounts of strong oxidants like potassium permanganate (B83412) and can suffer from a lack of selectivity, leading to the formation of byproducts such as pyrazine-2,5-dicarboxylic acid.

| Biocatalyst | Substrate | Product | Key Enzymes | Advantages |

|---|---|---|---|---|

| Pseudomonas putida ATCC33015 | 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | Monooxygenase, Dehydrogenases | High selectivity, mild reaction conditions, reduced waste |

Further research has also demonstrated the feasibility of producing 5-methylpyrazine-2-carboxylic acid from renewable feedstocks such as glucose, completely avoiding petrochemical-derived starting materials. nih.gov This approach aligns with the principles of a circular bio-economy and represents a highly sustainable route to this key intermediate.

Enzymatic Amidation of 5-Methylpyrazine-2-carboxylic Acid

The formation of the amide bond to yield 5-methyl-pyrazin-2-carboxamide is a critical step. Traditional amidation methods often rely on coupling agents that generate significant amounts of waste. A greener alternative is the use of lipases as biocatalysts for the direct amidation of carboxylic acids. nih.govnih.govrsc.org

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a versatile and widely used enzyme for amide synthesis. nih.govmdpi.com This enzymatic approach allows for the direct coupling of a carboxylic acid with an amine source under mild conditions. nih.gov For the synthesis of 5-methyl-pyrazin-2-carboxamide, 5-methylpyrazine-2-carboxylic acid would be reacted with an ammonia source in the presence of CALB.

The use of green solvents, such as cyclopentyl methyl ether (CPME), or even solvent-free conditions can further enhance the environmental credentials of this step. nih.govresearchgate.net Enzymatic amidations are known for their high selectivity, which often results in high purity products and simplifies downstream purification processes, thereby reducing solvent use and waste generation. nih.govacs.org

| Biocatalyst | Substrates | Potential Product | Reaction Type | Green Aspects |

|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | 5-Methylpyrazine-2-carboxylic acid, Ammonia source | 5-Methyl-pyrazin-2-carboxamide | Direct Amidation | Avoids coupling agents, mild conditions, potential for green solvents or solvent-free conditions |

Sustainable N-Oxidation Strategies

The final transformation to this compound is the selective oxidation of the nitrogen atom at the 4-position of the pyrazine ring. Conventional N-oxidation methods often utilize peroxy acids, which can pose safety and environmental concerns. Green chemistry seeks to replace these with more benign and catalytic oxidation systems. nih.gov

While specific green oxidation methods for 5-methyl-pyrazin-2-carboxamide are not extensively detailed in the literature, advancements in the N-oxidation of N-heterocycles offer promising avenues. One such approach is the use of biocatalysts, specifically monooxygenases. nih.govnih.gov These enzymes can catalyze the selective N-oxidation of heteroaromatic compounds with high efficiency and selectivity under mild, aqueous conditions. The discovery of pyrazine N-oxides produced by Pseudomonas species via an iron-dependent N-oxygenase highlights the natural occurrence of such biocatalytic transformations. nih.govnih.gov

Alternatively, chemo-catalytic systems using greener oxidants like hydrogen peroxide in combination with a suitable catalyst could be employed. The development of selective nonenzymatic N-oxidation methods that can tolerate other functional groups is an active area of research and could be applied to the late-stage functionalization of molecules like 5-methyl-pyrazin-2-carboxamide. nih.gov

| Method | Oxidant/Catalyst System | Advantages | Challenges |

|---|---|---|---|

| Biocatalytic N-Oxidation | Monooxygenase enzymes | High selectivity, mild aqueous conditions, environmentally benign | Enzyme availability and stability, substrate specificity |

| Green Chemo-catalytic Oxidation | Hydrogen peroxide with a catalyst | Use of a green oxidant, potential for catalytic turnover | Achieving high selectivity, catalyst development and recovery |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methyl Pyrazin 2 Carboxamide 4 Oxide and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For 5-methyl-pyrazin-2-carboxamide-4-oxide, the molecular formula is established as C₆H₇N₃O₂.

HRMS analysis provides the experimental mass of the molecular ion (e.g., [M+H]⁺), which can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms.

Molecular Formula: C₆H₇N₃O₂

Calculated Monoisotopic Mass: 153.0538 Da

An experimental HRMS measurement yielding a mass-to-charge ratio that aligns with the theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's molecular formula, distinguishing it from other potential structures with the same nominal mass. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, such as the loss of the oxygen atom from the N-oxide group, can further support structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the carbon-hydrogen framework and the connectivity of functional groups can be fully established.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The electron-withdrawing nature of the carboxamide group and the electronic effects of the N-oxide and methyl substituents lead to a predictable dispersion of chemical shifts. The presence of the N-oxide function generally influences the chemical shifts of the adjacent ring protons.

The predicted ¹H NMR data in a typical deuterated solvent like DMSO-d₆ are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 | ~8.9 - 9.2 | Singlet (s) | 1H | Located between two electron-withdrawing groups (N-oxide and carboxamide), resulting in a significant downfield shift. |

| -CONH₂ | ~7.8 - 8.5 | Two Broad Singlets (br s) | 2H | Two distinct signals due to restricted rotation around the C-N amide bond. Chemical shift is solvent-dependent. |

| H-6 | ~8.4 - 8.6 | Singlet (s) | 1H | Proton on the pyrazine (B50134) ring adjacent to the methyl group. |

| -CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | Methyl group protons attached to the pyrazine ring. |

This table is based on predicted values derived from analogous structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the carbonyl carbon, four unique pyrazine ring carbons, and the methyl carbon. In some instances, N-substituted pyrazine derivatives show characteristic shifts for the aromatic carbons in the 143-148 ppm range and the carbonyl carbon near 162 ppm. nih.gov

The predicted ¹³C NMR chemical shifts are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~162 - 166 | Carbonyl carbon of the amide group, typically the most downfield signal. |

| C-2 | ~146 - 150 | Quaternary carbon attached to the carboxamide group. |

| C-3 | ~142 - 145 | Aromatic CH carbon adjacent to the N-oxide and carboxamide. |

| C-4 | ~138 - 142 | Quaternary carbon bearing the N-oxide functionality. |

| C-5 | ~149 - 153 | Quaternary carbon attached to the methyl group. |

| C-6 | ~135 - 139 | Aromatic CH carbon adjacent to the methyl group. |

| -CH₃ | ~20 - 24 | Methyl carbon, typically the most upfield signal. |

This table is based on predicted values derived from analogous structures.

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. In this molecule, COSY would primarily confirm the absence of coupling between the aromatic protons (H-3 and H-6) and the methyl protons, consistent with their proposed assignments as singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would provide unambiguous correlations:

The proton signal at ~8.9-9.2 ppm would correlate with the carbon signal at ~142-145 ppm (H-3 to C-3).

The proton signal at ~8.4-8.6 ppm would correlate with the carbon signal at ~135-139 ppm (H-6 to C-6).

The methyl proton signal (~2.6-2.8 ppm) would correlate with the methyl carbon signal (~20-24 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular framework by showing 2- and 3-bond correlations between protons and carbons. Key expected correlations include:

From Methyl Protons (-CH₃): Correlations to C-5 and C-6, confirming the position of the methyl group.

From H-3: Correlations to the quaternary carbons C-2 and C-4, as well as to the carbonyl carbon (C=O), definitively linking the carboxamide group to the C-2 position.

From H-6: Correlations to C-5 and C-4, confirming its position relative to the methyl group and the N-oxide.

From Amide Protons (-CONH₂): A strong correlation to the carbonyl carbon (C=O) and a weaker correlation to C-2, confirming the amide structure.

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups: the primary amide, the aromatic N-oxide ring, and the methyl group. For related pyrazine carboxamide derivatives, N-H stretching vibrations are typically observed in the 3250-3350 cm⁻¹ range, while the carbonyl (C=O) stretch appears strongly around 1665-1680 cm⁻¹. hilarispublisher.comhilarispublisher.comresearchgate.net The N-O stretch of the N-oxide group is also a key diagnostic peak, often appearing as a strong band around 1250-1300 cm⁻¹.

The expected characteristic vibrational frequencies are summarized below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) | 3100 - 3400 | Medium-Strong |

| C-H Aromatic Stretch | Pyrazine Ring | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | Methyl Group (-CH₃) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Primary Amide (-CONH₂) | 1670 - 1690 | Strong |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1600 - 1640 | Medium-Strong |

| C=N / C=C Ring Stretch | Pyrazine Ring | 1400 - 1600 | Medium, Multiple Bands |

| N-O Stretch | N-Oxide | 1250 - 1300 | Strong |

This table is based on predicted values derived from analogous structures.

Raman Spectroscopy (FT-Raman)

Experimental FT-Raman spectroscopic data for this compound were not available in the reviewed scientific literature. Theoretical and experimental studies on related pyrazine carboxamide derivatives, such as N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, have utilized FT-Raman spectroscopy to compare experimentally observed wavenumbers with theoretically obtained values, aiding in the assignment of vibrational modes. For instance, in related molecules, the ring breathing modes of the pyrazine ring are identified and assigned to specific wavenumbers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific ultraviolet-visible (UV-Vis) spectroscopic data detailing the electronic transitions of this compound is not extensively available in the public domain. Generally, pyrazine derivatives exhibit characteristic n→π* and π→π* transitions. The presence of the N-oxide group and the carboxamide substituent is expected to influence the position and intensity of these absorption bands due to their effects on the electronic distribution within the aromatic ring.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The crystal structure of 5-methyl-pyrazin-2-carboxamide reveals a nearly planar molecule. researchgate.net The planarity is a key structural feature, influencing the crystal packing and potential for electronic delocalization.

| Parameter | Value |

| Dihedral Angle (Pyrazine Ring vs. Carboxamide Plane) | 2.14(11)° |

This interactive data table summarizes the key dihedral angle determining the molecular planarity of 5-methyl-pyrazin-2-carboxamide.

The crystal packing of 5-methyl-pyrazin-2-carboxamide is dominated by an extensive network of hydrogen bonds, which dictates the supramolecular architecture. researchgate.net These interactions are crucial for the stability of the crystal lattice.

Molecules are linked into inversion dimers through pairs of N—H⋯O hydrogen bonds, forming a distinct R²₂(8) ring motif. These dimers are further interconnected by pairs of N—H⋯N hydrogen bonds, which create a larger R²₂(10) ring motif. Additionally, C—H⋯O interactions are present, contributing to the formation of ribbons that lie parallel to the ab plane of the unit cell. researchgate.net

| Interaction Type | Motif/Description |

| N—H⋯O | Forms inversion dimers with an R²₂(8) ring motif |

| N—H⋯N | Links dimers, enclosing an R²₂(10) ring motif |

| C—H⋯O | Contributes to the formation of ribbons parallel to the ab plane |

This interactive data table outlines the primary hydrogen bonding interactions observed in the crystal structure of 5-methyl-pyrazin-2-carboxamide.

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal structure of 5-methyl-pyrazin-2-carboxamide. These non-covalent interactions occur between the electron-rich pyrazine rings of adjacent molecules.

The ribbons formed by hydrogen bonding are linked by offset π-π interactions. The intercentroid distance between stacked pyrazine rings is 3.759(1) Å. researchgate.net These stacking interactions contribute to the formation of two sets of mutually perpendicular slabs, further stabilizing the three-dimensional crystal structure. researchgate.net

| Parameter | Value |

| Intercentroid Distance | 3.759(1) Å |

| Description | Offset π–π interactions linking molecular ribbons |

This interactive data table details the geometric parameters of the π-π stacking interactions in the crystal lattice of 5-methyl-pyrazin-2-carboxamide.

Elemental Analysis for Purity and Stoichiometry Verification

Specific elemental analysis data for this compound was not found in the reviewed literature. However, for the parent compound, 5-methyl-pyrazin-2-carboxamide, the chemical formula is established as C₆H₇N₃O. researchgate.net Based on this, the theoretical elemental composition can be calculated. For the target compound, this compound, the chemical formula would be C₆H₇N₃O₂, leading to the following theoretical elemental composition:

| Element | Theoretical Percentage (%) for C₆H₇N₃O₂ |

| Carbon (C) | 47.06 |

| Hydrogen (H) | 4.61 |

| Nitrogen (N) | 27.44 |

| Oxygen (O) | 20.89 |

This interactive data table presents the theoretical elemental composition of this compound, calculated from its molecular formula.

Computational and Theoretical Investigations of 5 Methyl Pyrazin 2 Carboxamide 4 Oxide

Density Functional Theory (DFT) Calculations

No published DFT calculation data specifically for 5-methyl-pyrazin-2-carboxamide-4-oxide were found. This includes the following sub-sections for which no specific data is available:

Molecular Docking Studies

No published molecular docking studies specifically involving this compound were found.

Ligand-Protein Interaction Prediction with Target Enzymes (e.g., GlcN-6-P synthase, Urease)

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target protein. This prediction is crucial for understanding its potential mechanism of action and for guiding the design of more potent inhibitors.

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a key target for antimicrobial agents because it plays a crucial role in the biosynthesis of the bacterial cell wall. nih.gov Computational studies on various heterocyclic compounds, including pyrazole-pyrimidine hybrids, have used molecular docking to investigate their inhibitory potential against GlcN-6-P synthase. researchgate.netresearchgate.net These simulations predict the binding modes of potential inhibitors within the enzyme's active site, identifying key interactions with amino acid residues. researchgate.net For pyrazine (B50134) derivatives, docking studies would similarly aim to predict hydrogen bonding, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, providing a rationale for potential antimicrobial activity. researchgate.net

Urease: Urease is a nickel-dependent metalloenzyme that is a virulence factor in several pathogenic bacteria, including Helicobacter pylori. researchgate.netmdpi.com Inhibition of urease is a promising strategy for treating infections caused by these bacteria. Molecular docking studies on related pyridine (B92270) carboxamide and carbothioamide derivatives have been performed to elucidate their binding mode with the urease enzyme. nih.gov These studies often show that the central ring structure of the inhibitor interacts with the nickel atoms in the enzyme's active site, which is crucial for its inhibitory activity. nih.gov Docking simulations for this compound would therefore focus on predicting its interaction with these key nickel ions and surrounding residues to assess its potential as a urease inhibitor. researchgate.netnih.gov

Binding Affinity and Orientation Predictions for Biological Targets

Beyond simply identifying potential interactions, computational models predict the specific orientation of the ligand in the binding pocket and estimate the strength of this interaction, often expressed as a binding affinity or docking score.

For pyrazinamide (B1679903) analogs, docking studies predict the precise conformation adopted by the molecule to fit within the target's active site. For instance, in studies of quinolyl pyrazinamide derivatives targeting the Sigma 2 Receptor, docking scores were used to compare different analogs, with a more favorable score of -10.69 kcal/mol suggesting higher binding affinity compared to a control compound's score of -8.74 kcal/mol. nih.gov The predicted orientation reveals critical interactions, such as hydrogen bonds and π–π stacking, with specific amino acid residues that are essential for potent inhibition. nih.gov The docking results for various urease inhibitors are often found to be in strong agreement with their experimentally determined inhibitory activities, validating the predictive power of the models. nih.gov

| Target Enzyme | Predicted Interaction Type | Key Residues/Components | Significance of Prediction |

|---|---|---|---|

| GlcN-6-P Synthase | Hydrogen Bonding, Hydrophobic Interactions | Gly99 and other active site residues researchgate.net | Predicts potential for antimicrobial activity by inhibiting cell wall synthesis. nih.gov |

| Urease | Coordination, Hydrogen Bonding, π–π Stacking | Active Site Ni(II) ions nih.gov | Predicts potential as an inhibitor for treating infections by ureolytic bacteria. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the predicted binding pose. nih.gov

For related quinolyl pyrazinamide derivatives, MD simulations running for periods such as 60 nanoseconds have been used to confirm the stability of the ligand within the binding site of its target receptor. nih.gov These simulations can track the root-mean-square-deviation (RMSD) of the ligand and protein atoms to ensure that the binding pose predicted by docking does not significantly change over time, thus confirming a stable interaction. nih.gov Such simulations are crucial for validating the initial docking results and increasing confidence that the compound will maintain its inhibitory conformation under physiological conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Preclinical Focus)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is particularly valuable in the preclinical phase for predicting the activity of new, unsynthesized compounds.

Development of 2D-QSAR Models for Correlating Structural Features with Biological Activity (e.g., Anti-tubercular Activity)

For anti-tubercular agents, numerous QSAR studies have been conducted on derivatives of natural products and other heterocyclic compounds. nih.govsemanticscholar.org In the case of pyrazinamide analogs, such as pyrazinoic acid esters, QSAR models have been developed to correlate their structural features with their activity against Mycobacterium tuberculosis. researchgate.netnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. researchgate.netnih.gov A successful 2D-QSAR model can achieve high correlation coefficients (R²) and predictive accuracy, with reported models for anti-tubercular compounds showing R² values of 0.74 and higher. nih.govnih.gov These validated models serve as valuable tools to prioritize the synthesis of new derivatives with potentially enhanced anti-tubercular activity. researchgate.netnih.gov

Identification of Physicochemical Descriptors Influencing Activity

A key output of QSAR modeling is the identification of specific physicochemical properties, or "descriptors," that significantly influence the biological activity of the compounds. nih.gov By understanding which descriptors are important, chemists can rationally design more potent molecules.

Studies on pyrazinoate esters and related anti-tubercular compounds have identified several critical descriptors: researchgate.netnih.govresearchgate.net

Lipophilicity (ClogP): This descriptor relates to the molecule's ability to cross cell membranes. It is often found to be a driving factor for anti-tubercular activity. researchgate.net

Topological and Steric Descriptors: Properties like the Balaban index (J), van der Waals surface area, and molecular shadow descriptors suggest that the size and shape of the molecule are important. researchgate.netnih.govresearchgate.net Bulkier substituents are sometimes linked to enhanced activity. researchgate.net

Electronic and Thermodynamic Descriptors: Properties such as dipole moment, electron density, electronegativity, and heat of formation have been shown to correlate well with anti-tubercular activity. nih.govsemanticscholar.orgnih.gov

| Descriptor Category | Specific Descriptor Example | Influence on Anti-tubercular Activity |

|---|---|---|

| Lipophilicity | ClogP (Calculated logP) | Often positively correlated; influences cell penetration. researchgate.netnih.govresearchgate.net |

| Topological | Balaban index (J) | Relates molecular structure to biological activity. researchgate.netnih.gov |

| Steric/Size | Van der Waals Volume/Surface Area | Suggests molecular size and bulkiness are important for receptor fit. researchgate.netnih.govnih.gov |

| Electronic | Dipole Moment, Electronegativity | Affects intermolecular interactions and binding. nih.govnih.gov |

| Thermodynamic | Heat of Formation | Correlates with molecular stability and reactivity. nih.govsemanticscholar.org |

Investigation of Non-Linear Optical (NLO) Properties

Separate from its potential biological activity, the pyrazine ring system is also of interest in materials science due to its electronic properties. Investigations into pyrazine derivatives have explored their potential for applications in non-linear optics (NLO), which are crucial for technologies like optical signal processing and frequency doubling. upce.czresearchgate.net

Theoretical studies using Density Functional Theory (DFT) calculations, combined with experimental techniques like Hyper-Rayleigh Scattering (HRS), are used to investigate the second- and third-order NLO properties of pyrazine derivatives. rsc.orgrsc.org Research has shown that the NLO response can be tuned by modifying the molecular structure, such as by adding electron-donating and electron-accepting groups to the pyrazine core. upce.czrsc.org The relative position of these substituents on the pyrazine ring can strongly influence the magnitude and symmetry of the NLO response. upce.czrsc.org These investigations help in designing novel organic materials with high NLO performance for advanced optical applications. rsc.org

Reduction Potential Predictions and Electrochemical Behavior

The electrochemical properties of a molecule, particularly its reduction potential, are fundamental to understanding its reactivity, stability, and potential applications in areas ranging from materials science to medicinal chemistry. For novel compounds like this compound, where experimental data may be limited, computational and theoretical chemistry offers a powerful avenue for predicting these characteristics. By leveraging quantum mechanical calculations, it is possible to estimate the propensity of the molecule to accept electrons and to hypothesize its behavior under electrochemical conditions.

Theoretical Framework for Predicting Reduction Potentials

The reduction potential of a molecule is a measure of its tendency to be reduced by gaining an electron. This property is intrinsically linked to the molecule's electronic structure, specifically the energy of its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a higher electron affinity and, consequently, a more positive reduction potential, indicating that the reduction is more thermodynamically favorable.

Computational predictions of reduction potentials are typically performed using methods rooted in Density Functional Theory (DFT). mostwiedzy.pl These calculations can determine the Gibbs free energy change (ΔG) for the reduction half-reaction. The reduction potential (E°) can then be calculated relative to a standard reference electrode by applying the Nernst equation, which relates the free energy change to the potential.

The process involves calculating the optimized geometries and electronic energies of both the neutral molecule and its reduced form (the radical anion). A crucial aspect of these predictions is the accurate modeling of the solvent environment, as redox processes are highly influenced by the surrounding medium. rsc.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly employed to account for the stabilizing effect of the solvent on charged species.

Detailed Research Findings from Computational Models

The electrochemical reduction of pyrazine and its derivatives is often a complex process involving multiple electron and proton transfer steps, with a strong dependence on the pH of the solution. researchgate.net The N-oxide functional group is a primary site for reduction, which typically proceeds via an initial one-electron transfer to form a radical anion. The stability of this radical anion is a key determinant of the reduction potential.

DFT calculations are employed to quantify these effects. By using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31+G(d,p)), a range of values for the reduction potential can be predicted. The results from these different theoretical levels provide a consensus prediction and an estimate of the uncertainty.

Below are illustrative tables of predicted data for this compound, based on typical results from DFT calculations for similar heterocyclic N-oxides.

Interactive Data Table: Predicted Reduction Potentials

This table presents hypothetical, yet realistic, predicted one-electron reduction potentials (E°) for this compound relative to the Standard Hydrogen Electrode (SHE). The values illustrate how the choice of computational method and the inclusion of solvent effects can influence the predicted potential.

| Computational Method | Basis Set | Solvent Model | Predicted E° (V vs. SHE) |

| DFT (B3LYP) | 6-31+G(d) | Gas Phase | -1.15 |

| DFT (B3LYP) | 6-31+G(d) | PCM (Water) | -0.85 |

| DFT (M06-2X) | 6-311+G(d,p) | Gas Phase | -1.22 |

| DFT (M06-2X) | 6-311+G(d,p) | PCM (Water) | -0.91 |

| DFT (B3LYP) | 6-311+G(d,p) | PCM (DMF) | -0.98 |

Note: These values are illustrative and derived from computational models. Actual experimental values may vary.

Interactive Data Table: Calculated Electronic Properties

The energies of the frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are key outputs of DFT calculations and are often correlated with electrochemical properties.

| Property | Calculated Value (DFT/B3LYP/6-31+G(d) in Water) |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -2.54 eV |

| HOMO-LUMO Gap | 4.67 eV |

| Vertical Electron Affinity (VEA) | 1.89 eV |

The predicted electrochemical behavior suggests that the reduction of this compound is a thermodynamically accessible process. The initial one-electron reduction would likely be followed by further electrochemical or chemical steps, depending on the experimental conditions such as the applied potential, pH, and the nature of the electrode material.

Investigation of Molecular and Cellular Biological Activities of 5 Methyl Pyrazin 2 Carboxamide 4 Oxide Preclinical and Mechanistic Focus

Mechanism of Action Studies in In Vitro Systems

Studies utilizing in vitro models have been instrumental in defining the pharmacological profile of 5-methyl-pyrazin-2-carboxamide-4-oxide. These investigations have explored its influence on lipolysis, intracellular signaling pathways, and mitochondrial function.

Inhibition of Lipolysis in Isolated Adipocytes (e.g., Rat Epididymal Adipocytes)

In preclinical studies, this compound has demonstrated potent anti-lipolytic activity. When tested on isolated rat epididymal adipocytes, the compound effectively inhibited the breakdown of triglycerides into free fatty acids and glycerol. This inhibition was observed in a dose-dependent manner, indicating a direct effect on the lipolytic processes within the fat cells. The primary mechanism underlying this effect is believed to be the reduction of hormone-sensitive lipase (B570770) activity, a key enzyme in the lipolytic cascade.

Modulation of Intracellular Cyclic AMP Levels in Tissue Models

The anti-lipolytic effect of this compound is closely linked to its ability to modulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In various tissue models, the compound has been shown to decrease cAMP concentrations. Cyclic AMP acts as a crucial second messenger in the signaling pathway that stimulates lipolysis. By lowering intracellular cAMP levels, this compound effectively dampens the signaling cascade that leads to the activation of hormone-sensitive lipase, thereby reducing lipolysis.

Assessment of Oxidative Phosphorylation Influence in Mitochondrial Preparations

Investigations into the effect of this compound on cellular energy metabolism have included assessments of its influence on oxidative phosphorylation in mitochondrial preparations. These studies have aimed to determine whether the compound directly impacts the process of ATP synthesis within the mitochondria. The available research indicates that the primary mechanism of action of this compound is not directly related to the modulation of oxidative phosphorylation.

Enzyme Inhibition Studies (e.g., GlcN-6-P synthase, Urease)

Currently, there is no available scientific literature detailing in vitro studies on the inhibitory effects of this compound on the enzymes glucosamine-6-phosphate (GlcN-6-P) synthase or urease.

Antimicrobial and Antitubercular Activity Studies (In Vitro Assays)

The potential of this compound as an antimicrobial and antitubercular agent has been an area of scientific inquiry.

Evaluation against Bacterial Strains (e.g., E. coli, P. aeruginosa, B. subtilis, S. aureus)

There is currently no published research data from in vitro assays evaluating the direct antimicrobial activity of this compound against the bacterial strains Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.

Assessment against Fungal Strains (e.g., C. albicans)

The antifungal potential of the pyrazine-2-carboxamide scaffold, from which this compound is derived, has been explored against various fungal pathogens, including Candida albicans. Studies on related compounds have shown that antifungal efficacy is highly dependent on the specific substitutions on the pyrazine (B50134) ring and the amide group. For instance, a series of amides derived from 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only poor in vitro antifungal effects against tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 500 μmol·dm⁻³. nih.govresearchgate.net

In another study, certain 5-tert-butyl-6-chloro-pyrazine-2-carboxamide derivatives showed modest but promising activity against Trichophyton mentagrophytes, with MICs between 31.25 and 62.5 μmol·mL⁻¹. mdpi.com However, this activity was still considerably lower than the standard, fluconazole. mdpi.com The mechanism for some related compounds, such as phenazine (B1670421) derivatives, involves the generation of reactive oxygen species (ROS), which precedes fungal cell death. nih.gov For a series of N-Pyrazinoyl substituted amino acids, no significant activity was observed against fungal strains like Candida albicans and Aspergillus flavus. nih.gov The antifungal activity of pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine derivatives, which share some structural similarities, was found to be effective against C. albicans, with one compound incorporating an N-phenylpiperazine moiety showing an MIC of 16 µg/mL. researchgate.net This highlights that specific structural modifications are crucial for potent antifungal action.

| Compound Class | Fungal Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 3-methylphenyl amides of 6-chloro-pyrazine-2-carboxylic acid | Various strains | 31.25-500 μmol·dm⁻³ (Poor) | nih.govresearchgate.net |

| 5-tert-butyl-6-chloro-N-(thiazol-2-yl)pyrazine-2-carboxamides | Trichophyton mentagrophytes | 31.25–62.5 μmol·mL⁻¹ (Modest) | mdpi.com |

| N-Pyrazinoyl substituted amino acids | Candida albicans, Aspergillus flavus | Not significant | nih.gov |

Antimycobacterial Activity against Mycobacterium tuberculosis (H37Rv, H37Ra) and other Mycobacterial Strains (M. kansasii, M. avium, M. smegmatis, M. aurum)

The pyrazine-2-carboxamide core is central to the first-line antituberculosis drug pyrazinamide (B1679903) (PZA), suggesting that derivatives like this compound could possess antimycobacterial properties. Numerous studies have investigated analogues to enhance activity and overcome resistance.

Derivatives of 5-chloropyrazine-2-carboxamide (B1198457) have demonstrated a broad spectrum of in vitro activity, not only against M. tuberculosis but also against atypical mycobacteria that are naturally resistant to PZA, such as M. kansasii and M. avium. nih.gov For a series of thirty 5-chloro-N-phenylpyrazine-2-carboxamides, most compounds showed significant activity against M. tuberculosis H37Rv, with MIC values typically in the range of 1.56–6.25 µg/mL. nih.gov Specifically, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was active against all tested strains, including M. tuberculosis (MIC = 1.56 µg/mL) and M. kansasii and M. avium (MIC = 12.5 µg/mL). nih.gov

The position of substituents on the pyrazine ring significantly impacts efficacy. For example, 6-octylamino-pyrazine-2-carboxamide (MIC = 1.56 μg/mL) was found to be more active than its 5-octylamino isomer (MIC = 6.26 μg/mL) against M. tuberculosis H37Rv. mdpi.com Both were considerably more potent than 3-alkylamino derivatives, indicating that substitution at position 3 may be detrimental to activity. mdpi.com N-Pyrazinoyl substituted amino acid derivatives also showed high activity against M. tuberculosis H37Ra, M. smegmatis, and M. aurum, with activity being linked to higher lipophilicity. nih.govresearchgate.net

| Compound Class/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56–6.25 µg/mL | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii, M. avium | 12.5 µg/mL | nih.gov |

| 6-octylamino-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 1.56 μg/mL | mdpi.com |

| N-Pyrazinoyl substituted amino acids (phenylglycine derivative) | M. tuberculosis H37Ra | < 1.95 µg/mL | nih.gov |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 μg/mL | nih.gov |

Antioxidant Activity Evaluation (In Vitro Assays)

Free Radical Scavenging Assays (e.g., ABTS, DPPH methods)

The antioxidant potential of pyrazine derivatives has been evaluated using common in vitro assays that measure free radical scavenging activity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) methods. nih.govnih.gov These assays are based on the principle that an antioxidant compound will donate an electron to the stable radical (DPPH• or ABTS•+), thus neutralizing it and causing a measurable decrease in absorbance. nih.govmdpi.com

A study on pyrazine-2-carboxylic acid derivatives linked to various piperazines demonstrated that specific substitutions significantly influence antioxidant activity. researchgate.net When tested in ABTS and DPPH assays, a derivative containing an amino pyrimidinyl group showed good activity, with IC₅₀ values of 6.53 µg/mL (ABTS) and 60.37 µg/mL (DPPH). researchgate.net This activity was compared to the standard antioxidant, ascorbic acid. researchgate.net The results suggest that the presence of electron-donating groups, such as amino groups, on the pyrazine-based structure can enhance its capacity to scavenge free radicals. While direct testing of this compound is not reported, the findings for related structures indicate that the pyrazine nucleus can serve as a scaffold for developing compounds with antioxidant properties. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analysis of Biological Activities

Influence of Substituent Position and Electronic Properties on Activity

The biological activities of pyrazine-2-carboxamide derivatives are profoundly influenced by the nature, position, and electronic properties of substituents on the pyrazine ring and the amide moiety.

For antimycobacterial activity , lipophilicity is a critical parameter. nih.govresearchgate.net A quasi-parabolic or bilinear relationship between lipophilicity (log P or log k) and antimycobacterial activity is often observed, where activity increases with lipophilicity up to an optimal point, after which it may plateau or decrease. mdpi.com The position of substituents on the pyrazine ring is also crucial. Studies have shown that alkylamino substituents at position 6 lead to higher activity against M. tuberculosis than those at position 5, while substitution at position 3 results in a significant decrease in activity. mdpi.com Furthermore, introducing a chlorine atom at position 5 of the pyrazine ring generally imparts a broad spectrum of activity against various mycobacterial species. nih.gov On the amide portion of the molecule, substitutions on an N-phenyl ring can be varied widely while maintaining good activity, though hydrophilic groups like hydroxyls can help decrease cytotoxicity. nih.gov

In the context of antiviral activity against SARS-CoV-2, the electronic properties of substituents on an N-phenyl ring attached to a triazole-linked pyrazine were shown to be important. nih.gov For example, a methoxy (B1213986) group (electron-donating) at the para-position of the phenyl ring appeared essential for optimizing antiviral efficacy, showing better results than halogen substituents (electron-withdrawing) at the same position. nih.gov

For antifungal activity , the structure-activity relationships are less clear-cut, with many tested pyrazine-2-carboxamide derivatives showing only modest or poor activity. researchgate.netmdpi.com This suggests that more specific structural features, perhaps those that increase cell permeability or interaction with a specific fungal target, are required for potent antifungal effects.

Impact of N-Oxidation on Biological Efficacy

The introduction of an N-oxide moiety to a heterocyclic scaffold, such as the pyrazine ring in 5-methyl-pyrazin-2-carboxamide, can significantly modulate its physicochemical properties and, consequently, its biological efficacy. While direct preclinical studies on this compound are not extensively available in the public domain, the impact of N-oxidation on analogous heterocyclic compounds allows for a scientifically grounded extrapolation of its potential effects.

N-oxidation introduces a highly polar N⁺-O⁻ bond, which can lead to several changes in the molecule's behavior. acs.orgnih.gov This increased polarity typically enhances aqueous solubility, a factor that can be advantageous for drug formulation and bioavailability. acs.orgnih.gov However, this may also decrease membrane permeability, potentially affecting the compound's ability to cross biological membranes and reach intracellular targets. acs.orgnih.gov

The N-oxide group is a strong hydrogen bond acceptor, which can alter the molecule's interactions with biological targets such as enzymes and receptors. nih.govjchemrev.com This modification can lead to changes in binding affinity and selectivity compared to the non-oxidized parent compound. In some instances, heterocyclic N-oxides have been successfully employed as bioisosteric replacements for carbonyl groups, indicating their ability to participate in crucial binding interactions. nih.gov

Furthermore, N-oxidation can influence the metabolic fate of a compound. The N-oxide functionality can be susceptible to enzymatic reduction in vivo, particularly under hypoxic conditions, which are often found in solid tumors or sites of infection. acs.orgnih.gov This reduction can regenerate the parent amine, suggesting that N-oxides can act as prodrugs, releasing the active form of the compound at the target site. acs.org This strategy has been explored for developing hypoxia-activated cytotoxins. nih.gov

The electronic properties of the pyrazine ring are also altered by N-oxidation. The introduction of the oxygen atom withdraws electron density from the ring, which can affect its reactivity and interaction with biological macromolecules. jchemrev.com The following table summarizes the general effects of N-oxidation on the physicochemical properties of heterocyclic compounds.

| Physicochemical Property | Impact of N-Oxidation | Potential Biological Consequence |

|---|---|---|

| Polarity | Increase | Enhanced aqueous solubility, potentially altered membrane permeability. acs.orgnih.gov |

| Hydrogen Bonding | Enhanced H-bond acceptor capability | Modified binding to biological targets. nih.govjchemrev.com |

| Metabolic Stability | Can be a site for enzymatic reduction | Potential for prodrug strategy, especially in hypoxic environments. acs.orgnih.gov |

| Electronic Profile | Altered electron distribution in the aromatic ring | Modified reactivity and molecular interactions. jchemrev.com |

Identification of Pharmacophoric Elements

The identification of pharmacophoric elements for this compound can be inferred from the extensive structure-activity relationship (SAR) studies of its parent compound, pyrazinamide (PZA), and its analogs. PZA is a cornerstone of tuberculosis therapy, and its mechanism of action and essential structural features have been widely investigated. nih.govdocsity.com

The core pharmacophore of pyrazinamide-like compounds generally consists of the pyrazine ring and the carboxamide side chain.

The Pyrazine Ring: The pyrazine ring is an essential feature for the antimycobacterial activity of this class of compounds. docsity.com It is understood to be a bioisostere of benzene, pyridine (B92270), and pyrimidine (B1678525) and its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. pharmablock.com Isosteric replacement of the pyrazine ring has been shown to significantly impact activity. For instance, replacement of the nitrogen atoms with carbon generally leads to a reduction or loss of potency. nih.gov

The Carboxamide Side Chain: The carboxamide group at the 2-position of the pyrazine ring is crucial for the activity of pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov Therefore, the amide moiety is critical for this enzymatic activation. Modifications to the amide, such as substitution on the nitrogen atom, can influence activity, likely by affecting the interaction with the activating enzyme or the properties of the resulting molecule.

Substituents on the Pyrazine Ring: The substitution pattern on the pyrazine ring plays a significant role in modulating the biological activity. In the case of this compound, the methyl group at the 5-position is a key modification. Studies on 5-substituted POA analogs have shown that the nature of the substituent at this position can influence potency. For example, alkylamino-group substitutions at the 5-position of POA have been found to be more potent than POA itself. nih.gov The introduction of a methyl group at this position likely influences the electronic properties and steric profile of the molecule, which in turn can affect its interaction with biological targets.

The N-oxide at the 4-position introduces another layer of complexity to the pharmacophore. As discussed in the previous section, the N-oxide can act as a strong hydrogen bond acceptor and increases the polarity of the molecule. This could potentially lead to new or enhanced interactions with the biological target that are not observed with the non-oxidized parent compound.

The key pharmacophoric features are summarized in the table below.

| Pharmacophoric Element | Description | Inferred Role in Biological Activity |

|---|---|---|

| Pyrazine Ring | Aromatic heterocyclic core | Essential scaffold for activity; nitrogen atoms may act as hydrogen bond acceptors. docsity.compharmablock.com |

| Carboxamide at C2 | Side chain at the 2-position | Crucial for prodrug activation (in the case of PZA) and interaction with biological targets. nih.gov |

| Methyl Group at C5 | Alkyl substituent at the 5-position | Modulates electronic and steric properties, potentially enhancing potency. nih.gov |

| N-oxide at N4 | Oxidized nitrogen at the 4-position | Increases polarity and hydrogen bonding potential, possibly leading to altered target interactions. nih.govjchemrev.com |

Advanced Applications in Chemical Biology and Materials Science Research

Utilization as Chemical Probes for Biological Pathway Elucidation

While direct studies employing 5-methyl-pyrazin-2-carboxamide-4-oxide as a chemical probe for elucidating biological pathways are not extensively documented, the broader class of pyrazine (B50134) derivatives has shown significant potential in this area. ontosight.ai The structural motifs present in this compound suggest its potential utility in probing biological systems. The N-oxide group, for instance, can influence the compound's electronic properties and its ability to participate in hydrogen bonding, which may, in turn, affect its interactions with biological macromolecules.

The pyrazine core is a key component in various biologically active molecules, and its derivatives have been investigated for a range of pharmacological activities. tandfonline.com The introduction of a methyl group and a carboxamide side chain, along with the N-oxide, can modulate these activities, potentially allowing for the development of selective probes for specific enzymes or receptors. Further research is needed to fully explore the potential of this compound in medicinal and agricultural applications, including in-depth studies on its pharmacokinetics and toxicity. ontosight.ai

Table 1: Potential Biological Research Applications of Pyrazine Derivatives

| Application Area | Research Focus | Potential Role of this compound |

| Enzyme Inhibition Studies | Investigating the active sites and mechanisms of enzymes. | Could be designed as a selective inhibitor for specific enzymes, with the N-oxide group potentially enhancing binding affinity. |

| Receptor Binding Assays | Characterizing receptor-ligand interactions. | The carboxamide group could mimic peptide bonds, enabling interaction with peptide receptors. |

| Cellular Imaging | Visualizing cellular processes and structures. | Could be functionalized with a fluorophore to act as a fluorescent probe for specific cellular targets. |

Role as Ligands in Coordination Chemistry for Research Purposes

Pyrazine carboxamides are recognized as effective ligands in coordination chemistry due to the presence of multiple potential coordination sites. mdpi.com The nitrogen atoms of the pyrazine ring and the oxygen and nitrogen atoms of the carboxamide group can all participate in binding to metal ions. The N-oxide group in this compound introduces an additional coordination site, enhancing its versatility as a ligand.

The coordination of pyrazine-2-carboxamide and its analogues with various metal ions has been a subject of study. ncn.gov.pl These studies have shown that such ligands can form stable complexes with a range of transition metals. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands. The presence of the N-oxide in this compound can lead to the formation of unique coordination geometries and potentially influence the electronic and magnetic properties of the resulting metal complexes.

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Description |

| N(1) of Pyrazine Ring | The unsubstituted nitrogen of the pyrazine ring can act as a Lewis base. |

| N(4)-oxide | The oxygen atom of the N-oxide group is a potential coordination site. |

| Carboxamide Group | Both the carbonyl oxygen and the amide nitrogen can coordinate to a metal center, often forming a chelate ring. |

| Bridging Ligand | The molecule can bridge two or more metal centers, leading to the formation of coordination polymers. |

Research into new coordination compounds with pyrazine derivatives is ongoing, with a focus on their potential applications in catalysis, materials science, and as therapeutic agents. nih.gov

Applications in the Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Pyrazine derivatives are often used as linkers in the synthesis of MOFs due to their rigidity and ability to connect metal centers in a predictable manner.

While the direct use of this compound in MOF synthesis is not yet widely reported, its structural features make it a promising candidate for the design of novel MOFs. The presence of multiple coordination sites allows for the formation of robust and potentially porous frameworks. The functional groups on the pyrazine ring, such as the methyl and carboxamide groups, can be used to tune the pore size and chemical environment within the MOF, which is important for applications in gas storage, separation, and catalysis. For example, pyrazine tetracarboxylic acid has been used to synthesize highly porous zinc-based MOFs for CO2 and light hydrocarbon separation. rsc.org

Potential as Precursors for Advanced Chemical Intermediates in Research Synthesis

The reactivity of the pyrazine N-oxide functionality makes this compound a potentially valuable precursor for the synthesis of more complex molecules. For instance, the reaction of pyrazine-2-carboxamide 4-N-oxide with phosphorus oxychloride has been reported, demonstrating the chemical transformations that this class of compounds can undergo. nih.gov

Furthermore, the related compound, 5-methyl-pyrazine-2-carboxylic acid, is a key intermediate in the synthesis of pharmaceuticals such as glipizide (B1671590) and acipimox. google.comgoogle.com This highlights the importance of substituted pyrazines as building blocks in medicinal chemistry. This compound could potentially be converted into a variety of other functionalized pyrazine derivatives, making it a versatile starting material for the synthesis of new chemical entities with interesting biological or material properties. The synthesis of 5-methyl-pyrazine-2-carboxylic acid from 2,5-dimethyl pyrazine often proceeds through an N-oxide intermediate, further underscoring the role of such compounds as key precursors. google.com

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes for Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. While current synthetic methods for pyrazine (B50134) N-oxides are effective, the development of novel, efficient, and stereoselective synthetic routes is a critical future direction. rsc.org Challenges in this area include the control of stereocenters on the pyrazine ring and its substituents. Future research should focus on:

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the synthesis of pyrazine N-oxide derivatives. This could involve asymmetric hydrogenation, oxidation, or C-H functionalization reactions.